molecular formula C12H16N2O4 B13520376 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid

Cat. No.: B13520376
M. Wt: 252.27 g/mol
InChI Key: YVHPINMTBJSIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C12H14N2O4 It is known for its unique structure, which includes a dioxolane ring attached to a benzene ring with a carboximidamide group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid typically involves the reaction of 1,3-dioxolane with benzene-1-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide
  • 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide
  • 2-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide

Uniqueness

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxolane ring, benzene ring, carboximidamide group, and acetic acid moiety makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

acetic acid;3-(1,3-dioxolan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10;1-2(3)4/h1-3,6,10H,4-5H2,(H3,11,12);1H3,(H,3,4)

InChI Key

YVHPINMTBJSIML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(O1)C2=CC(=CC=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.